Liberine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

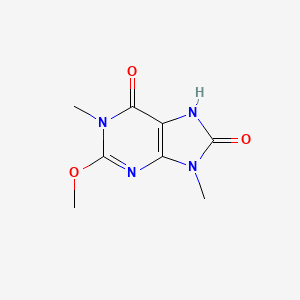

Liberine is an isolate found in coffee beans, tea, cola nuts, guarana, cocoa, and yerba mate . It is a purine alkaloid of the methoxiuric acid group .

Synthesis Analysis

Methylliberine, a methoxiuric acid, is a caffeine metabolite present at low levels in various Coffea plants . Methylliberine is found at low levels in plants of the genus Coffea and is a metabolite of caffeine, via a theacrine intermediate, that is likely further metabolized to liberine as an end product .

Molecular Structure Analysis

The molecular formula of Liberine is C8H10N4O3 . Its average mass is 210.190 Da and its mono-isotopic mass is 210.075287 Da .

Physical And Chemical Properties Analysis

Liberine has a molecular formula of C8H10N4O3, an average mass of 210.190 Da, and a mono-isotopic mass of 210.075287 Da .

Aplicaciones Científicas De Investigación

Metabolism of Purine Alkaloids in Coffee Plants : A study by Petermann and Baumann (1983) explored the metabolism of purine alkaloids in the leaves of various Coffea species, including Coffea liberica. They found that these species convert precursors to the same radioactive products through various maturity stages, where liberine (O(2), 1,9-thrimethyluric acid) accumulates during certain stages. This study is significant for understanding the biochemical pathways in coffee plants (Petermann & Baumann, 1983).

Liberase for Isolation of Human Ovarian Follicles : Dolmans et al. (2006) evaluated the effectiveness of Liberase, a standardized mixture of purified enzymes, for isolating human ovarian follicles. Their findings suggest that Liberase is effective in isolating viable follicles with unaltered morphology and ultrastructure, presenting a promising alternative for reproductive research and applications (Dolmans et al., 2006).

Histamine Synthesis and Wound Healing : Fitzpatrick and Fisher (1982) investigated the relationship between various compounds, including liberators of histamine, and wound healing. They found that a histamine liberator enhanced skin strength and collagen deposition at wound sites, indicating a potential role for histamine in therapeutic applications related to wound healing (Fitzpatrick & Fisher, 1982).

Propiedades

IUPAC Name |

2-methoxy-1,9-dimethyl-7H-purine-6,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-11-5-4(9-7(11)14)6(13)12(2)8(10-5)15-3/h1-3H3,(H,9,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVFNSHOEYLXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=N2)OC)C)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045662 |

Source

|

| Record name | Liberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Liberine | |

CAS RN |

56119-16-5 |

Source

|

| Record name | Liberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W7FN2S6JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)

![2,6-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B571182.png)